Scientific Field: Electrochemistry
Application Summary: 3-Bromo-2-nitrophenol has been used in the study of electrosorption on a polycrystalline gold electrode.
Methods of Application: The process involves the use of surface-enhanced Raman spectroscopy (SERS).
3-Bromo-2-nitrophenol is a chemical compound with the molecular formula C₆H₄BrNO₃ and a CAS number of 76361-99-4. This compound features both bromine and nitro functional groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and environmental science. The presence of these groups makes it a valuable intermediate in organic synthesis and a compound of interest for biological activity studies.
The compound has a molecular weight of approximately 218.00 g/mol, and its structure includes a phenolic hydroxyl group, which enhances its solubility in polar solvents. Due to its unique structure, 3-Bromo-2-nitrophenol exhibits distinct chemical properties that differentiate it from other similar compounds.
These reactions highlight the compound's versatility in organic chemistry.
3-Bromo-2-nitrophenol has been studied for its biological activity, particularly its antimicrobial properties. It has shown effectiveness in maintaining water quality by inhibiting microbial growth, making it useful in water treatment applications . Additionally, it may interact with various enzymes due to its reactive nature, potentially influencing biochemical pathways. The compound is also classified as harmful if swallowed or if it comes into contact with skin, indicating that safety precautions are necessary when handling it .
There are several methods for synthesizing 3-Bromo-2-nitrophenol:
These synthesis methods allow for the production of 3-Bromo-2-nitrophenol in laboratory settings.
3-Bromo-2-nitrophenol has various applications across different fields:
Studies on the interactions of 3-Bromo-2-nitrophenol with biological systems have indicated that it can inhibit certain enzymes involved in metabolic processes. Its ability to act as a substrate or inhibitor for various enzymes makes it a valuable tool for understanding biochemical pathways. Furthermore, its interactions with cellular components suggest potential therapeutic applications, although further research is needed to fully elucidate these effects.
Several compounds share structural similarities with 3-Bromo-2-nitrophenol. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 4-Bromo-2-nitrophenol | 24364 | Bromine at para position; different reactivity |
| 4-Bromo-1-methoxy-2-nitrobenzene | 33696 | Contains a methoxy group; alters solubility |
| 4-Bromo-5-methyl-2-nitrophenol | 182500-28-3 | Methyl group addition affects steric hindrance |
These compounds exhibit variations in their reactivity and biological activity due to differences in their substituents and positions on the aromatic ring.
Corrosive;Irritant